Indoline-3-carboxylic acid hydrochloride
Overview
Description
Indoline-3-carboxylic acid hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
Indoline-3-carboxylic acid hydrochloride, like other indole derivatives, is known to interact with multiple receptors in the body . The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . This interaction plays a crucial role in the compound’s biological activity.
Mode of Action
The mode of action of this compound involves the formation of hydrogen bonds with the amino acid residues of proteins . The NH acts as a hydrogen bond donor and acceptor, facilitating these interactions . These interactions can lead to changes in the function of the target proteins, thereby influencing various biological processes.
Biochemical Pathways
This compound, as an indole derivative, is involved in several biochemical pathways. Indole derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play a significant role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its physicochemical properties. The aromatic heterocyclic ring of indoline can improve the compound’s physicochemical properties compared to other bicyclic structures . Because the two rings are non-coplanar, this increases the water solubility and decreases the lipid solubility of the compounds , which can impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is largely dependent on its interaction with its targets and the subsequent changes in biological processes. Indole derivatives, including this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
Indoline-3-carboxylic acid hydrochloride, as an indole derivative, is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives, including this compound, have been found to influence cell function . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is likely involved in certain metabolic pathways. For instance, derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indoline-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which gives indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the use of palladium-catalyzed arylative carboxylation of allenes in the presence of ZnEt2 under 1 atm of CO2 .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Indoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into other indole-based compounds.
Substitution: Electrophilic substitution reactions readily occur on the indole nucleus due to the delocalization of π-electrons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and sulfonyl chlorides under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various indole derivatives, which can have significant biological and pharmacological activities .
Scientific Research Applications
Indoline-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbaldehyde:
Comparison: Indoline-3-carboxylic acid hydrochloride is unique due to its specific chemical structure and reactivity.
Properties
IUPAC Name |
2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-5-10-8-4-2-1-3-6(7)8;/h1-4,7,10H,5H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUGSSGQAGKPEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1982760-98-4 | |
Record name | 2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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